1-(2-Thienylcarbonyl)indolin-6-amine
Description
Contextualization within Indoline (B122111) and Thiophene (B33073) Chemical Scaffolds in Drug Discovery
Both indoline and thiophene are independently recognized as "privileged scaffolds" in the field of drug discovery, a testament to their presence in a multitude of natural products and synthetic drugs with a wide array of biological activities.
The indoline scaffold, a bicyclic heterocyclic compound, is a core component of many natural and synthetic molecules with medicinal value. researchgate.netnih.gov Its three-dimensional structure allows for specific interactions with biological targets. The benzene (B151609) ring portion can engage in hydrophobic interactions, while the nitrogen-containing ring can act as both a hydrogen bond donor and acceptor. nih.gov This versatility has led to the development of indoline-containing drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov
Similarly, the thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a prominent feature in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring allows it to modulate a molecule's physicochemical properties, such as solubility and metabolism, which can enhance drug-receptor interactions. Thiophene derivatives have demonstrated a vast spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
The strategic combination of these two potent scaffolds in 1-(2-Thienylcarbonyl)indolin-6-amine results in a molecule with a unique chemical profile, suggesting the potential for novel biological activities.
Below is a table summarizing the diverse biological activities associated with the parent scaffolds:
| Scaffold | Associated Biological Activities |
| Indoline | Anticancer, Antibacterial, Anti-inflammatory, Antioxidant |
| Thiophene | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral |
Rationale for Investigation in Preclinical Pharmaceutical Sciences
While direct and extensive research on this compound is not widely available in public literature, the rationale for its investigation in preclinical pharmaceutical sciences can be strongly inferred from the well-documented activities of its constituent moieties and structurally related compounds.
The primary impetus for the synthesis and evaluation of this compound lies in the potential for synergistic or novel pharmacological activities arising from the combination of the indoline and thiophene rings. For instance, numerous indoline derivatives have been investigated for their potent anti-inflammatory and antioxidant properties. Research has shown that certain indoline derivatives can protect cells from oxidative stress and reduce the production of pro-inflammatory mediators.
Furthermore, the incorporation of a thienylcarbonyl group can modulate the electronic and steric properties of the indoline core, potentially leading to enhanced binding affinity for specific biological targets. The thienyl moiety is known to be present in various anti-inflammatory drugs.
Given the established roles of both indoline and thiophene scaffolds in targeting pathways related to inflammation and cell proliferation, it is hypothesized that this compound could be a promising candidate for development as an anti-inflammatory or anticancer agent. The amine group at the 6-position of the indoline ring also provides a potential site for further chemical modification to optimize activity and pharmacokinetic properties.
The table below presents examples of biological activities observed in derivatives of the parent scaffolds, providing a basis for the investigation of this compound.
| Compound Class | Example of Biological Activity |
| Indoline Derivatives | Dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) with in vivo anti-inflammatory efficacy. nih.gov |
| Thiophene Derivatives | Showed promising cytotoxic activity against breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG2) cell lines. researchgate.net |
The preclinical investigation of this compound is therefore a logical step in the exploration of novel chemical space for the discovery of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-amino-2,3-dihydroindol-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMOKAHTZAFWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological Spectrum and Mechanistic Investigations of 1 2 Thienylcarbonyl Indolin 6 Amine
Evaluation of Receptor Binding Affinities and Modulatory Effects
While no data exists for 1-(2-Thienylcarbonyl)indolin-6-amine, other molecules containing related structural motifs have been evaluated for receptor binding.
Adenosine A1 receptor: A variety of heterocyclic compounds, including adenine derivatives and 2-amino-3-benzoylthiophenes, have been studied as ligands for adenosine receptors. nih.govnih.govnih.goved.ac.ukmedchemexpress.com Some of these act as agonists, while others are antagonists or allosteric modulators that enhance the binding of other ligands. nih.govmedchemexpress.com For instance, some 2-amino-3-benzoylthiophenes have been shown to allosterically enhance the binding of agonists to the A1 receptor. nih.gov
Vesicular Acetylcholine Transporter (VAChT): A series of compounds designed to inhibit VAChT included a derivative containing a thienylcarbonyl group, trans-3-[4-(5-iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene, which displayed a very high binding affinity with a Ki value of 0.66 nM. nih.gov These inhibitors are explored for their potential in imaging cholinergic systems in the brain. nih.govnih.gov
Enzyme Inhibition Profiling and Kinetic Studies
Derivatives containing indole (B1671886) or thiophene (B33073) rings are frequently investigated as enzyme inhibitors.
IDO1/TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes in the kynurenine pathway, a target in cancer immunotherapy. mdpi.comnih.govnih.gov Many small molecules with an indole core structure have been explored as inhibitors of these enzymes. mdpi.comnih.govresearchgate.net
c-KIT kinase: The indolinone scaffold is a core component of several potent tyrosine kinase inhibitors. nih.govcancertreatmentjournal.com These compounds often target multiple kinases, including c-KIT, VEGFRs, and PDGFRs, which are crucial for cancer cell proliferation and angiogenesis. cancertreatmentjournal.comnih.gov Sunitinib, a well-known kinase inhibitor, features a pyrrole indolin-2-one structure. cancertreatmentjournal.com
Urease: Urease inhibitors are studied for their potential in treating infections, particularly those caused by Helicobacter pylori. nih.govsemanticscholar.org Kinetic studies of various natural and synthetic compounds are performed to determine their mechanism of inhibition, which can be competitive, non-competitive, or mixed-type. nih.govsemanticscholar.orgresearchgate.netresearchgate.netnih.gov
Cellular Pathway Modulation and Signaling Crosstalk
Microtubule Interference: The indole nucleus is a key feature in many compounds that interfere with microtubule dynamics, a validated strategy in cancer chemotherapy. nih.gov These agents can either stabilize or destabilize microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govnih.gov
Inflammatory Response Modulation: The modulation of inflammatory pathways is a common therapeutic goal. Various compounds can influence the inflammatory response by affecting signaling pathways like NF-κB and MAPK, which in turn alters the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govmdpi.comnih.gov
In Vitro and Ex Vivo Efficacy Assessment in Disease Models
Antiproliferative Activities in Cancer Cell Lines: A vast number of indole- and thiophene-containing derivatives have been synthesized and tested for their antiproliferative effects against a wide range of human cancer cell lines. researchgate.netmdpi.comnih.govnih.govmdpi.com Studies often report IC50 or GI50 values to quantify the potency of these compounds. For example, certain thienylpicolinamidine derivatives have shown potent activity with GI50 values in the sub-micromolar range against leukemia and colon cancer cell lines. nih.gov
Antimicrobial Spectrum: Heterocyclic compounds, including those with indole or quinazoline structures, are frequently screened for their antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com
Elucidation of Molecular Mechanisms of Action
Biased Agonism: At G protein-coupled receptors like the adenosine A1 receptor, ligands can exhibit biased agonism, preferentially activating one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-mediated). nih.gov This concept is crucial for developing drugs with more specific effects.
Irreversible Binding: While not commonly reported for the specific targets listed, irreversible binding is a mechanism where a compound forms a covalent bond with its target, leading to prolonged inhibition.
Comparative Preclinical Studies with Established Therapeutic Agents
In the development of new therapeutic agents, novel compounds are routinely compared to established drugs. For instance, new antiproliferative agents are often tested alongside standard chemotherapeutics like 5-fluorouracil or cisplatin to gauge their relative efficacy and potential for clinical translation. nih.govmdpi.com Similarly, novel antimicrobial candidates are compared against standard antibiotics like Ampicillin. nih.gov
Structure Activity Relationship Sar and Rational Design Principles for 1 2 Thienylcarbonyl Indolin 6 Amine Derivatives
Identification of Key Structural Determinants for Biological Activity
The biological activity of 1-(2-Thienylcarbonyl)indolin-6-amine derivatives is governed by the interplay of its three primary components: the indoline (B122111) scaffold, the N-acyl thiophene (B33073) group, and the 6-amino substituent.
The Indoline Scaffold : The indoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities. mdpi.com Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The indoline moiety itself can engage in van der Waals and hydrophobic interactions within a receptor's binding pocket. nih.gov
The 6-Amino Group : The position and nature of substituents on the indoline's benzene (B151609) ring profoundly influence biological outcomes. The 6-amino group, in particular, is a key determinant. It can act as a hydrogen bond donor or acceptor, forming critical connections with the target receptor. Furthermore, its basicity and position make it an ideal handle for introducing further structural diversity to probe deeper into a binding pocket or to modulate the compound's physicochemical properties, such as solubility and cell permeability.
Systematic Modifications and Their Impact on Potency and Selectivity
Rational drug design involves the systematic modification of a lead compound to enhance its desired therapeutic effects while minimizing off-target activity. For derivatives of this compound, modifications can be targeted at several key positions.
Thiophene Scaffold Modifications : The electronic nature of the thiophene ring can be fine-tuned by introducing substituents at its 3-, 4-, or 5-positions. Quantitative structure-activity relationship (QSAR) studies on other thiophene-containing compounds have shown that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a dominant role in modulating biological activity. nih.gov Adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy) can alter the ring's reactivity and its interaction with target residues, thereby impacting potency.
Indoline Scaffold Modifications : The indoline core offers multiple sites for modification. Substitutions on the aromatic portion (positions 4, 5, and 7) can influence binding affinity and selectivity. For instance, in other indoline series, the introduction of small hydrophobic or halogen groups has led to significant changes in activity. nih.gov Modifications at the aliphatic C2 or C3 positions can alter the conformation of the scaffold, potentially improving its fit within a binding site.
Amine Group Modifications : The 6-amino group is a prime site for derivatization. It can be acylated, alkylated, or converted into other functional groups like sulfonamides or ureas. nih.govresearchgate.net These modifications can introduce new hydrogen bonding opportunities, alter the compound's polarity, and explore additional sub-pockets within the target protein, which can lead to substantial gains in both potency and selectivity.
The following table summarizes potential modifications and their predicted impact based on studies of analogous compounds.
| Modification Site | Modification Example | Potential Impact on Activity | Rationale / Analogous System |
| Thiophene Ring | Addition of a methyl group | Increased hydrophobic interactions, potentially improved potency. | General SAR principles for aromatic rings. |
| Addition of a halogen (Cl, F) | Altered electronic properties, potential for halogen bonding. | QSAR studies on thiophene analogs. nih.gov | |
| Indoline Ring (Aromatic) | Substitution at C5 with a fluoro group | Can improve metabolic stability and binding affinity. | Studies on 5-fluoroindoline (B1304769) derivatives. acs.org |
| Indoline Ring (Aliphatic) | Introduction of a methyl group at C3 | Creates a chiral center, potentially leading to stereospecific interactions. | SAR of various C3-substituted indolines. |
| 6-Amino Group | Acetylation (forming an acetamide) | Neutralizes basicity, introduces H-bond acceptor/donor. | Common modification to probe amine role. |
| Conversion to sulfonamide | Introduces a strong H-bond acceptor group. | Synthesis of indoline-sulfonamides. researchgate.net |
Conformational Analysis and Ligand-Receptor Recognition
Understanding how a ligand binds to its receptor is fundamental to rational drug design. Molecular docking simulations are powerful computational tools used to predict the preferred orientation and interaction patterns of a ligand within a target's active site. nih.govjocpr.com
For derivatives of this compound, docking studies on analogous structures suggest a common binding mode. The indoline and thiophene rings typically occupy hydrophobic pockets, while the amide linker and the 6-amino group form specific hydrogen bonds with key amino acid residues. nih.govmdpi.commdpi.com
Key potential interactions include:
Hydrogen Bonding : The amide carbonyl oxygen acting as a hydrogen bond acceptor and the 6-amino group acting as a hydrogen bond donor.
Hydrophobic Interactions : The indoline scaffold and the thiophene ring fitting into non-polar cavities of the binding site.
π-π Stacking : The aromatic systems of the indoline and thiophene rings interacting with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the receptor.
The table below illustrates hypothetical binding interactions based on docking studies of similar scaffolds against protein kinases, a common target class for indoline-based inhibitors. nih.gov
| Ligand Moiety | Type of Interaction | Potential Interacting Residue (Example) |
| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Backbone NH of a hinge region residue (e.g., Cys) |
| 6-Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Side chain of Asp, Glu, or Gln |
| Thiophene Ring | π-π Stacking / Hydrophobic | Phe, Tyr in a hydrophobic pocket |
| Indoline Ring | Hydrophobic / van der Waals | Leu, Val, Ile in the active site |
Application of Bioisosterism and Scaffold Diversification in Lead Optimization
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. cambridgemedchemconsulting.comdrughunter.com This approach is used to improve potency, selectivity, and pharmacokinetic profiles or to circumvent intellectual property. nih.gov
Bioisosteric Replacement of the Thiophene Ring : The thiophene ring can be replaced with a variety of other aromatic or heteroaromatic systems. A common bioisostere is the phenyl ring. Other five-membered heterocycles like furan (B31954) or pyrrole, or six-membered rings like pyridine, can also be employed. Each replacement alters the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability in a distinct way, offering a powerful tool for fine-tuning the compound's properties.
Scaffold Diversification : While maintaining key pharmacophoric features, the indoline core itself can be replaced in a process known as scaffold hopping. Alternative bicyclic cores such as indole (B1671886), indazole, or benzimidazole (B57391) could preserve the relative orientation of the essential N-acyl and amino groups while presenting a novel chemical entity with different properties. researchgate.netmdpi.com
The following table lists common bioisosteric replacements for the key moieties in the this compound scaffold.
| Original Moiety | Classical Bioisosteres | Non-Classical Bioisosteres |
| Thiophene | Furan, Selenophene, Phenyl | Pyridine, Thiazole, Oxazole |
| Amide Linker (-CO-NH-) | Reverse Amide (-NH-CO-), Thioamide (-CS-NH-) | 1,2,4-Triazole, Oxadiazole |
| Indoline | Indole, Tetrahydroquinoline, Indazole | Benzimidazole, Benzothiazole |
Ligand Efficiency and Druglikeness Assessments in SAR Exploration
During the lead optimization process, it is crucial to balance improvements in potency with the maintenance of favorable physicochemical properties, often referred to as "druglikeness." Ligand efficiency (LE) and related metrics are used to quantify the "quality" of a hit or lead compound by normalizing its binding affinity for its size. wikipedia.org
Ligand Efficiency (LE) : This metric relates the binding energy of a compound to the number of its non-hydrogen atoms. It provides a measure of the average binding contribution per atom, helping to identify compounds that achieve high affinity without becoming excessively large. taylorandfrancis.com
Formula: LE = - (ΔG) / N (where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms)
Lipophilic Ligand Efficiency (LLE or LipE) : This metric combines potency (pIC50 or pKi) and lipophilicity (logP or logD). It is used to guide optimization towards compounds that are not only potent but also have an optimal lipophilicity profile, which is critical for good absorption, distribution, metabolism, and excretion (ADME) properties.
In the context of SAR for this compound derivatives, these metrics are invaluable. As modifications are made to the scaffold, LE and LLE would be calculated for each new analog. An ideal optimization campaign would see an increase in potency and LLE, ensuring that the resulting candidate has a high affinity for its target relative to its lipophilicity. This data-driven approach helps avoid the common pitfall of achieving high potency only through increases in size and grease, which often leads to poor pharmacokinetic profiles.
Computational Chemistry and Advanced Molecular Modeling Approaches
Quantum Chemical Calculations for Electronic and Steric Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic electronic and steric properties of a molecule. scielo.org.mxresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometry of a molecule, which in turn dictate its reactivity and interaction with biological targets.
For 1-(2-Thienylcarbonyl)indolin-6-amine, DFT studies would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation by finding the lowest energy state.
Calculate Electronic Properties: Analyze the distribution of electrons to understand the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scielo.org.mx
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electrostatic potential on the molecule's surface. These maps identify electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack), which are critical for understanding non-covalent interactions with a protein target.
Population Analysis: Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom, providing further insight into local electronic effects and charge delocalization. scielo.org.mx
| Calculated Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecular surface. | Identifies sites for non-covalent interactions like hydrogen bonding. |
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net This method is crucial for understanding the binding mode of this compound, particularly in the context of inhibiting specific protein kinases, which are common targets in cancer therapy. nih.govresearchgate.net
The process involves:
Preparation of Structures: Obtaining the 3D crystal structure of the target kinase from a database like the Protein Data Bank (PDB) and preparing the 3D structure of the ligand, this compound.
Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the kinase's active site. nih.gov
Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key molecular interactions. nih.gov
Protein-ligand interaction analysis focuses on identifying the specific non-covalent interactions that stabilize the complex. nih.govresearchgate.net These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions between the ligand and amino acid residues in the active site. researchgate.net For kinase inhibitors, interactions with the hinge region of the kinase are often critical for potent inhibition.
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Affinity | Estimated free energy of binding (kcal/mol). | -8.5 kcal/mol |
| Hydrogen Bonds | Key directional interactions with specific residues. | Amine group forms H-bond with Asp145; Carbonyl oxygen forms H-bond with Cys88. |
| Hydrophobic Interactions | Interactions with non-polar residues. | Thiophene (B33073) ring interacts with Val34, Leu120; Indoline (B122111) core interacts with Phe85. |
| Interacting Residues | List of amino acids in the binding pocket that interact with the ligand. | Val34, Cys88, Phe85, Asp145, Leu120 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the exploration of conformational changes and an assessment of the stability of the predicted binding mode. nih.gov
An MD simulation of the this compound-kinase complex would involve placing the docked structure in a simulated physiological environment (water, ions) and running the simulation for a period typically ranging from nanoseconds to microseconds. Key analyses include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound. nih.gov
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues. This helps identify flexible regions of the protein and how ligand binding might affect protein dynamics. nih.gov
Interaction Analysis: Monitoring the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation to confirm their stability.
| Metric | Purpose | Indication of Stability |
|---|---|---|
| RMSD of Protein | Assess overall protein structural stability. | Low, stable value (e.g., < 3 Å) after initial equilibration. |
| RMSD of Ligand | Assess the stability of the ligand's binding pose. | Low, stable value, indicating minimal movement from the docked position. |
| RMSF of Residues | Identify flexible and rigid regions of the protein. | Lower fluctuations in the binding site residues upon ligand binding. |
| Hydrogen Bond Occupancy | Quantify the stability of specific hydrogen bonds over time. | High occupancy (>75%) for key interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. nih.govpensoft.net For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict the inhibitory activity of newly designed, unsynthesized compounds. researchgate.net
The process involves:
Data Set: A collection of molecules with the same core structure but different substituents, along with their experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation: For each molecule, a large number of numerical parameters, or "molecular descriptors," are calculated. These can be 2D (topological) or 3D (geometrical, electronic) descriptors. mdpi.com
Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to create an equation that relates a subset of the most relevant descriptors to the biological activity. pensoft.net
Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure it is robust and not overfitted. pensoft.net
The resulting QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of derivatives predicted to have the highest activity.
| pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ) | |
|---|---|
| Component | Description |
| pIC50 | The biological activity (negative logarithm of the IC50 value). |
| β₀ | The intercept of the regression equation. |
| β₁, β₂, ... βₙ | The regression coefficients for each descriptor. |
| Descriptor₁, ... | Molecular descriptors (e.g., LogP, Polar Surface Area, Dipole Moment). |
In Silico Pharmacokinetic Prediction and ADME Profile Analysis
Before a compound can become a drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, Excretion). In silico ADME prediction uses computational models to estimate these properties for a molecule like this compound early in the drug discovery process, helping to identify and eliminate compounds with poor drug-like qualities. srce.hrnih.govmdpi.com
Various software platforms and web servers can predict a wide range of ADME properties. researchgate.net Key predicted parameters include:
Absorption: Gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2 permeability). srce.hr
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (Vd). mdpi.commdpi.com
Metabolism: Likelihood of being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs.
Excretion: Prediction of clearance pathways.
Drug-likeness: Evaluation based on established rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com
| ADME Property | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Absorption | GI Absorption | High | Likely well-absorbed from the gut. |
| Lipinski's Rule | Pass (0 violations) | Good potential for oral bioavailability. | |
| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier. mdpi.com |
| Plasma Protein Binding | High (>90%) | Most of the compound in blood will be bound to proteins. mdpi.com | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. mdpi.com |
In-depth Analysis of Scientific Literature Reveals No Existing Research on this compound
A comprehensive and thorough search of scientific databases and chemical literature has found no published research or data pertaining to the chemical compound this compound. Consequently, an article detailing its emerging research directions and future perspectives as per the requested outline cannot be generated at this time.
The inquiry for an article structured around specific forward-looking research areas, such as novel synthetic methodologies, advanced in vitro and ex vivo models, omics technologies, artificial intelligence in drug design, and exploration of new therapeutic targets, presupposes the existence of a foundational body of scientific work on the compound . This foundational research would typically include its synthesis, characterization, and initial biological screening.
Our extensive search for "this compound" and related terms in the scientific literature did not yield any publications detailing its synthesis, biological activity, or any form of scientific investigation. The components of the molecule, namely the indoline, amine, and thienylcarbonyl moieties, are present in various biologically active compounds. For instance, the indolin-6-yl scaffold is a key component in some inhibitors of NADPH Oxidase 2 (NOX2), which are under investigation for various diseases. mdpi.com Similarly, thienyl derivatives and substituted indolines are subjects of research in diverse therapeutic areas, from oncology to neurodegenerative diseases.
However, the specific combination of these fragments into the singular chemical entity "this compound" is not documented in the available scientific literature. Therefore, any discussion on the following topics, as requested, would be purely speculative and not based on factual, verifiable scientific evidence:
Emerging Research Directions and Future Perspectives for 1 2 Thienylcarbonyl Indolin 6 Amine
Q & A
Q. How should researchers address discrepancies in crystallographic data refinement for this compound?
- Methodology : Re-examine SHELXL refinement parameters (e.g., hydrogen atom placement, displacement parameters). Use Olex2 for real-space validation. Cross-validate with DFT-optimized geometries to resolve electron density mismatches .
Ethical and Compliance Considerations
Q. What protocols ensure compliance with ethical guidelines when handling this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
